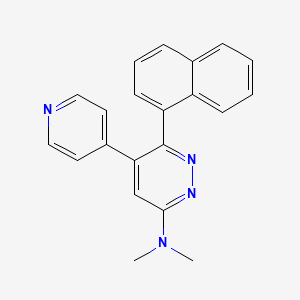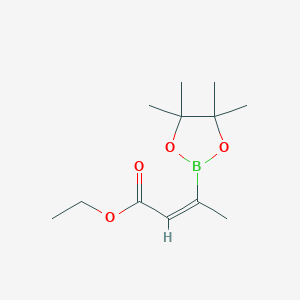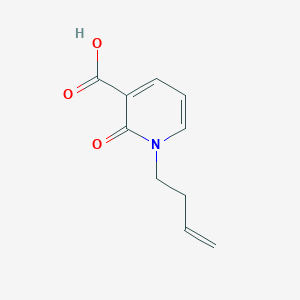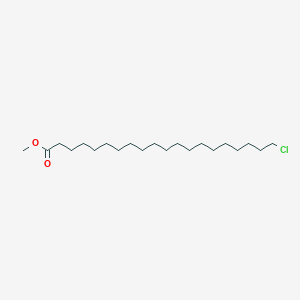
Methyl 20-chloroicosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 20-chloroicosanoate:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 20-chloroicosanoate typically involves the chlorination of icosanoic acid followed by esterification. The chlorination can be achieved using thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chlorine atom at the desired position. The resulting 20-chloroicosanoic acid is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same steps of chlorination and esterification but optimized for large-scale production. The use of advanced catalysts and reaction conditions can enhance the efficiency and selectivity of the reactions.
化学反応の分析
Types of Reactions: Methyl 20-chloroicosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorine atom to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or thiols under appropriate conditions.
Major Products Formed:
Oxidation: 20-chloroicosanoic acid or 20-chloroicosanone.
Reduction: Methyl icosanol or 20-hydroxyicosanoate.
Substitution: 20-hydroxyicosanoate, 20-aminoicosanoate, or 20-thioicosanoate.
科学的研究の応用
Chemistry: Methyl 20-chloroicosanoate is used as an intermediate in the synthesis of various complex organic molecules
Biology: In biological research, this compound is studied for its potential role in lipid metabolism and signaling pathways. It can be used as a probe to investigate the effects of chlorinated fatty acids on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting lipid-related disorders. Its ability to interact with specific enzymes and receptors makes it a candidate for drug design and discovery.
Industry: this compound is used in the production of specialty chemicals, surfactants, and lubricants. Its properties make it suitable for applications in the formulation of high-performance materials and coatings.
作用機序
The mechanism of action of methyl 20-chloroicosanoate involves its interaction with specific molecular targets such as enzymes and receptors involved in lipid metabolism. The chlorine atom at the 20th position can influence the compound’s binding affinity and selectivity towards these targets. The ester group allows for easy hydrolysis, releasing the active 20-chloroicosanoic acid, which can then participate in various biochemical pathways.
類似化合物との比較
Methyl icosanoate: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
Methyl 20-hydroxyicosanoate: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical and biological properties.
Methyl 20-aminoicosanoate: Has an amino group, which can significantly alter its reactivity and interactions with biological targets.
Uniqueness: Methyl 20-chloroicosanoate is unique due to the presence of the chlorine atom at the 20th position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with enzymes and receptors, making it a valuable compound in research and industrial applications.
特性
分子式 |
C21H41ClO2 |
|---|---|
分子量 |
361.0 g/mol |
IUPAC名 |
methyl 20-chloroicosanoate |
InChI |
InChI=1S/C21H41ClO2/c1-24-21(23)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22/h2-20H2,1H3 |
InChIキー |
ZKCWIKZVKSNHKK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13338803.png)
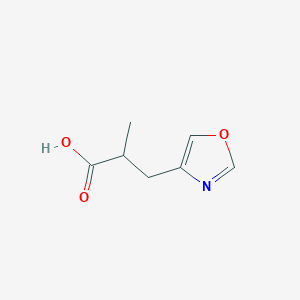
![(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine](/img/structure/B13338811.png)
![(S)-3-(4-((4-((2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid](/img/structure/B13338819.png)
![5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13338831.png)
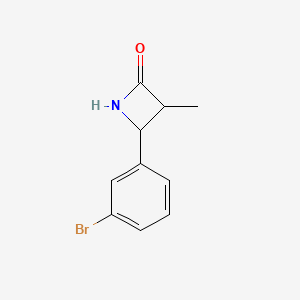
![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B13338854.png)
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B13338857.png)
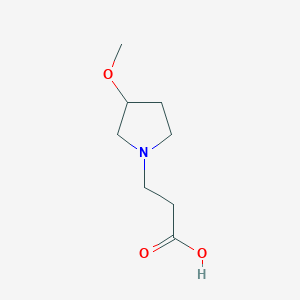
![6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13338864.png)
![3-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B13338865.png)
